8-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide
Overview
Description
8-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C20H16N2O5 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.10592162 g/mol and the complexity rating of the compound is 675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Potential
One key area of research involves the synthesis and evaluation of derivatives of this compound for their pharmacological potential. For instance, a series of derivatives was synthesized to explore their serotonin-3 (5-HT3) receptor antagonistic activity, which is crucial for understanding their potential therapeutic applications in conditions influenced by serotonin receptors, such as nausea and emesis related to chemotherapy (Kawakita et al., 1992). This study demonstrates the compound's relevance in medicinal chemistry, particularly in designing drugs that target specific receptor pathways.
Antitumor and Anti-inflammatory Applications
Further research has extended into the compound's utility in creating anti-tumor and anti-inflammatory agents. For example, derivatives have been synthesized to target PTEN-deficient tumors, a critical area of oncology, showcasing the compound's potential in cancer therapy (Barlaam et al., 2016). Similarly, another study focused on derivatives for their anti-inflammatory and analgesic properties, indicating the compound's versatility in drug development for various conditions (Abu‐Hashem et al., 2020).
Novel Syntheses and Applications
The compound's framework has also been a basis for novel synthetic methods and applications in creating materials with unique properties. For instance, the synthesis of aromatic polyamides incorporating the compound's derivatives has been investigated for their potential in materials science, particularly focusing on polymers with photosensitive groups (Nechifor, 2009). This aspect of research highlights the compound's utility beyond pharmacology, extending into materials with specific, tailored properties for technological applications.
Properties
IUPAC Name |
8-methyl-N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-4-oxochromene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-11-4-3-5-13-15(23)9-17(27-19(11)13)20(25)21-12-6-7-16-14(8-12)22(2)18(24)10-26-16/h3-9H,10H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCJAELJAPMHIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(O2)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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